Ethyl chlorodifluoroacetate
Description
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry (IUPAC) name for ethyl chlorodifluoroacetate is ethyl 2-chloro-2,2-difluoroacetate . This nomenclature reflects the substitution pattern on the acetate backbone:
- The parent chain is identified as acetic acid.
- Two fluorine atoms and one chlorine atom are attached to the α-carbon (C2), with the ethyl ester group at the carboxylate position.
Systematic numbering prioritizes the carboxylate carbon as C1, with substituents on C2 listed in alphabetical order (chloro precedes difluoro).
Molecular Formula and Weight Analysis
The molecular formula of this compound is C$$4$$H$$5$$ClF$$2$$O$$2$$ , with a molecular weight of 158.53 g/mol . The calculated mass aligns with the weighted sum of atomic constituents:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 4 | 12.01 | 48.04 |
| Hydrogen | 5 | 1.01 | 5.05 |
| Chlorine | 1 | 35.45 | 35.45 |
| Fluorine | 2 | 19.00 | 38.00 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 158.54 |
This composition distinguishes it from simpler fluoroacetate esters, such as methyl fluoroacetate (C$$3$$H$$5$$FO$$_2$$), by the addition of chlorine and a second fluorine atom.
Stereoelectronic Properties of the Chlorodifluoroacetate Group
The chlorodifluoroacetate moiety exhibits pronounced stereoelectronic effects due to the electronegativity and spatial arrangement of its substituents:
Inductive Effects :
Conformational Preferences :
Orbital Interactions :
Comparative Analysis with Fluoroacetate Esters
This compound differs structurally and electronically from related fluoroacetate esters. Key comparisons include:
Structural Insights :
- The trifluoroacetate group (CF$$3$$) exhibits stronger electron-withdrawing effects than chlorodifluoroacetate (ClF$$2$$) due to three fluorines.
- Methyl fluoroacetate (single fluorine) lacks the steric and electronic complexity introduced by chlorine, resulting in higher water solubility.
Reactivity Trends :
- This compound’s reactivity in alkylation and cycloaddition reactions is modulated by the interplay of Cl and F substituents, as seen in iron-catalyzed difluoroalkylation.
- In contrast, methyl fluoroacetate’s toxicity arises from metabolic conversion to fluorocitrate, a pathway less explored in chlorodifluoro analogs due to differing C–X bond stability.
Properties
IUPAC Name |
ethyl 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCAWQUJCHZRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059935 | |
| Record name | Ethyl chlorodifluoroacetate | |
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Molecular Weight |
158.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-62-0 | |
| Record name | Ethyl 2-chloro-2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |
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| Record name | Ethyl chlorodifluoroacetate | |
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| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |
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| Record name | Ethyl chlorodifluoroacetate | |
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| Record name | Ethyl chlorodifluoroacetate | |
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Preparation Methods
Direct Esterification of Chlorodifluoroacetic Acid with Ethanol
One of the primary and classical methods for preparing ethyl chlorodifluoroacetate is the direct esterification of chlorodifluoroacetic acid with ethanol. This reaction typically requires acidic catalysis and reflux conditions to drive complete ester formation.
Reaction:
Chlorodifluoroacetic acid + Ethanol → this compound + Water-
- Acid catalyst (commonly sulfuric acid or mineral acids)
- Reflux temperature of ethanol (around 78 °C)
- Removal of water to shift equilibrium toward ester formation
Industrial Considerations:
The molar ratio of ethanol to chlorodifluoroacetic acid is controlled to optimize yield, often in the range of 1:1 to 5:1. The reaction is monitored for purity and conversion by gas chromatography, with typical yields reported around 85% to 96.6% and purity exceeding 95%.
Reaction of Chlorodifluoroacetyl Chloride with Ethanol
Another well-documented method involves the reaction of chlorodifluoroacetyl chloride with ethanol under controlled conditions to produce this compound.
Reaction:
Chlorodifluoroacetyl chloride + Ethanol → this compound + Hydrogen chlorideResearch Findings:
Studies have shown that carrying out this reaction at lower temperatures (8–15 °C) improves safety by minimizing rapid and uncontrolled release of hydrogen fluoride gas, which can be hazardous. The reaction time ranges from 3 to 7 hours, with isolated product purity between 98% and 99% and yields around 85%.Industrial Process:
The process may involve passing chlorodifluoroacetyl fluoride through ethanol-containing reactors at controlled flow rates and temperatures, followed by distillation to separate the ester from by-products and unreacted materials.
Reformatskii Reaction Using Sodium Chlorodifluoroacetate
A more specialized synthetic approach uses the Reformatskii reaction, where sodium chlorodifluoroacetate reacts with aldehydes or ketones in the presence of organic solvents such as dimethylformamide (DMF).
Reaction:
Sodium chlorodifluoroacetate + Aldehyde/Ketone → this compound derivatives (intermediates)Example Procedure:
Methyl 3-bromo-4-hydroxybenzoate (as a substrate) is mixed with sodium chlorodifluoroacetate and potassium carbonate in anhydrous DMF, stirred, and heated to about 95 °C for 1.5 hours. After cooling and aqueous workup, the product is isolated by filtration and drying, yielding high purity ester derivatives (yield ~89.6%, purity >99% by HPLC).Notes:
While this method is more commonly used for preparing substituted chlorodifluoroacetate esters, it demonstrates the utility of sodium chlorodifluoroacetate as a reagent and the importance of solvent and base choice in optimizing reaction outcomes.
Green Chemistry Approach: Solvent-Free and Waste Minimization
Recent advances emphasize environmentally friendly methods for related compounds such as ethyl 2-chloroacetoacetate, which could be adapted for this compound synthesis.
-
- Use of no reaction solvents to reduce cost and waste
- Controlled addition of sulfuryl chloride to cooled raw materials
- Absorption of acidic gases (HCl, HF) by caustic soda solutions to minimize pollution
- Mild reaction conditions (temperatures between -5 °C and 25 °C)
- Vacuum distillation for product isolation
Benefits:
This approach reduces energy consumption, lowers environmental impact, and achieves high purity and yield, making it suitable for industrial scale-up.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct Esterification | Chlorodifluoroacetic acid + Ethanol | Acid catalyst, reflux, water removal | 85–96.6 | >95 | Classical method, straightforward |
| Acyl Chloride Reaction | Chlorodifluoroacetyl chloride + Ethanol | Low temp (8–15 °C), base (pyridine), 3–7 h | ~85 | 98–99 | Safer at low temp, industrially viable |
| Reformatskii Reaction | Sodium chlorodifluoroacetate + Aldehyde/Ketone | DMF solvent, K2CO3 base, 85–110 °C, 1.5 h | ~89.6 | >99 (HPLC) | Useful for substituted esters |
| Green Chemistry Solvent-Free Method | Ethyl acetoacetate + Sulfuryl chloride | -5 to 25 °C, no solvent, vacuum distillation | High | High | Environmentally friendly, industrial scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl chlorodifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The compound can react with alkenes and alkynes to form addition products.
Reformatskii Reaction: It reacts with aldehydes to form β-hydroxy esters.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Aldehydes: For the Reformatskii reaction in the presence of zinc and DMF.
Phenylacetylene: For addition reactions to form ethyl α,α-difluoro-4-phenyl-3-butenoates.
Major Products
β-Hydroxy Esters: From the Reformatskii reaction.
Ethyl α,α-difluoro-4-phenyl-3-butenoates: From addition reactions with phenylacetylene.
Scientific Research Applications
Synthesis of Fluorinated Compounds
ECDFA serves as a crucial intermediate in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The ability to introduce fluorine into organic molecules often results in improved pharmacokinetic properties and efficacy.
Case Study: Synthesis Pathways
- ECDFA has been utilized in the synthesis of active pharmaceutical ingredients (APIs) that require fluorination for enhanced activity. For instance, the synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols from ECDFA demonstrates its role in producing complex fluorinated structures .
Production of Pesticides
In agriculture, ECDFA is employed in the formulation of certain pesticides. Its incorporation enhances the efficacy and stability of these agrochemicals, making them more effective against pests.
Data Table: Pesticide Formulations Using ECDFA
| Pesticide Name | Active Ingredient | Role of ECDFA |
|---|---|---|
| Pesticide A | Ingredient X | Enhances stability and efficacy |
| Pesticide B | Ingredient Y | Improves absorption and effectiveness |
Pharmaceutical Development
ECDFA plays a significant role in pharmaceutical development, particularly in synthesizing APIs that require fluorine for improved biological activity. The incorporation of fluorine can enhance drug properties such as metabolic stability and binding affinity.
Example:
- The use of ECDFA in synthesizing fluorinated derivatives has led to the discovery of new compounds with potential therapeutic applications .
Material Science
In material science, ECDFA is involved in developing specialty polymers and coatings. Its unique chemical properties contribute to materials with enhanced durability, chemical resistance, and thermal stability.
Case Study: Specialty Coatings
- Research has shown that incorporating ECDFA into polymer formulations can significantly improve their resistance to solvents and environmental degradation .
Research in Green Chemistry
ECDFA is also recognized for its applications in green chemistry. Its use in environmentally friendly synthetic pathways aligns with modern sustainability goals by reducing hazardous waste during chemical manufacturing processes.
Example:
- Studies indicate that using ECDFA in specific reactions leads to lower by-product formation, thus minimizing environmental impact .
Atmospheric Chemistry Research
Recent studies have investigated the atmospheric reactions involving ECDFA, particularly its degradation pathways and environmental impact. Understanding these reactions is crucial for evaluating the compound's safety and regulatory compliance.
Kinetic Studies:
- Research has measured temperature-dependent rate coefficients for ECDFA's reactions with chlorine atoms, revealing significant product distributions that include chlorodifluoroacetic acid .
Data Table: Reaction Products from ECDFA Degradation
| Reaction Partner | Major Product | Yield (%) |
|---|---|---|
| Chlorine (Cl) | Chlorodifluoroacetic acid | 86 ± 8 |
| Chlorine (Cl) | Carbon monoxide | 34 ± 6 |
Mechanism of Action
The mechanism of action of ethyl chlorodifluoroacetate involves its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it highly reactive, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 compares ECDFA with its structural analog methyl chlorodifluoroacetate (MCDFA) and non-halogenated esters methyl acetate (MA) and ethyl acetate (EA).
The ClF₂C– group in ECDFA and MCDFA reduces volatility compared to MA/EA, making them less suitable as solvents but valuable in specialized syntheses .
Reaction Kinetics with Chlorine Atoms
ECDFA and MCDFA degrade in the atmosphere primarily via reactions with Cl atoms rather than photolysis or OH radicals . Their Arrhenius parameters and rate coefficients (k) differ significantly from non-halogenated esters:
Arrhenius Expressions (cm³/molecule/s):
- ECDFA : $ k = (64.4 \pm 29.7) \times 10^{-12} \exp\left[-\frac{1110 \pm 68}{T}\right] $
- MCDFA : $ k = (9.6 \pm 5.1) \times 10^{-12} \exp\left[-\frac{1363 \pm 79}{T}\right] $
- MA : $ k = 2.2 \times 10^{-12} $
- EA : $ k = 1.76 \times 10^{-11} $ .
At 298 K:
Reaction Pathways and Product Yields
The degradation of ECDFA and MCDFA with Cl atoms produces distinct intermediates:
| Compound | Major Pathway | Primary Products (Yield) |
|---|---|---|
| ECDFA | α-Ester rearrangement | Chlorodifluoroacetic acid (86 ± 8%) |
| MCDFA | Reaction with O₂ | Mixed anhydride CF₂ClC(O)OC(O)H (34 ± 5%) |
| MA/EA | H-abstraction from alkyl groups | Acetic acid (53–96%) |
ECDFA’s high yield of chlorodifluoroacetic acid (CF₂ClC(O)OH) arises from preferential rearrangement of the alkoxy radical, whereas MCDFA forms a mixed anhydride . Non-halogenated esters like EA predominantly yield acetic acid via analogous mechanisms .
Atmospheric Lifetimes and Environmental Impact
- Atmospheric Lifetimes :
- Loss Rates (Sea Level) :
- ECDFA: $ 1.55 \times 10^{-8} \, \text{s}^{-1} $
- MCDFA: $ 9.93 \times 10^{-10} \, \text{s}^{-1} $ .
Biological Activity
Ethyl chlorodifluoroacetate (ECDFA) is a fluorinated organic compound with the molecular formula C4H5ClF2O2. It has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique biological activities and synthetic applications. This article explores the biological activity of ECDFA, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Weight : 158.53 g/mol
- Density : 1.252 g/mL at 25 °C
- Boiling Point : 96-97.5 °C
- Refractive Index : 1.358
Mechanisms of Biological Activity
ECDFA exhibits biological activity through several mechanisms, primarily linked to its electrophilic nature and ability to participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances its reactivity and lipophilicity, making it a valuable intermediate in organic synthesis.
- Acylation Reactions : ECDFA can undergo acylation reactions, particularly with indoles, leading to the formation of chlorodifluoroketones, which have potential pharmaceutical applications .
- Synthesis of Difluorinated Compounds : It serves as a precursor for synthesizing various difluorinated compounds that exhibit significant biological activity, including antitumor and antimicrobial properties.
Anticancer Activity
Research has indicated that ECDFA derivatives demonstrate promising anticancer activity. A study published in the Journal of Organic Chemistry reported that certain derivatives synthesized from ECDFA exhibited selective cytotoxic effects against cancer cell lines while sparing normal cells .
Agrochemical Applications
ECDFA has been evaluated for its potential use as a plant growth regulator. In studies involving barley seedlings, it was found to enhance chlorophyll content and promote vegetative growth when applied at specific concentrations . This suggests that ECDFA may play a role in improving agricultural productivity through its effects on plant physiology.
Case Studies
- Synthesis and Activity of Difluorinated Esters : A study focused on the synthesis of α-fluoro silyl enol ethers from ECDFA demonstrated that these compounds could engage in aldol reactions with aldehydes and ketones, yielding products with significant biological relevance .
- Toxicological Assessments : Toxicological evaluations have shown that while ECDFA exhibits biological activity, it is crucial to assess its safety profile for potential therapeutic applications. Hazard classifications indicate that it is flammable and corrosive, necessitating careful handling in laboratory settings .
Data Table: Summary of Biological Activities
Q & A
Q. Challenges :
- Temperature Gradients : ECDFA's reactivity varies with altitude (6.5 K/km lapse rate). Models must integrate altitude-dependent values .
- Product Stability : CFClC(O)OH’s persistence in water vs. further oxidation requires multi-phase modeling .
- Data Conflicts : Earlier studies underestimated due to incomplete product quantification. Modern relative rate experiments with FTIR validation resolve these issues .
Q. Resolution Strategies :
- Use high-precision Arrhenius parameters (e.g., K for ECDFA) .
- Incorporate Cl concentration profiles from field measurements in industrial/coastal regions .
What role do ester rearrangement mechanisms play in ECDFA’s atmospheric degradation?
Level: Advanced
The ester rearrangement mechanism governs ECDFA’s degradation:
Cl Abstraction : Cl atoms abstract H from ECDFA’s ethyl group, forming CFClC(O)OCH• radicals.
Rearrangement : The radical undergoes a six-membered transition state, releasing CFClC(O)OH and CHCH• radicals.
Secondary Reactions : CHCH• reacts with O to form HO and CO, propagating oxidation chains .
Evidence : FTIR spectra confirm CFClC(O)OH’s signature bands, while the absence of CFO or acetaldehyde rules out alternative pathways .
How do ECDFA’s reaction kinetics compare to structurally similar compounds like mthis compound (MCDFA)?
Level: Advanced
| Parameter | ECDFA | MCDFA |
|---|---|---|
| (298 K) | cm³/s | cm³/s |
| Activation Energy () | 1110 K | 1363 K |
| Major Product Yield | CFClC(O)OH (86%) | CFClC(O)OH (34%) |
Mechanistic Insight : ECDFA’s ethyl group enhances H-abstraction efficiency compared to MCDFA’s methyl group, leading to higher and product yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
